(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid
Description
®-3-(4-Bromophenyl)-2-hydroxypropionic acid is an organic compound with a molecular formula of C9H9BrO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Properties
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYVGILADXNJV-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromophenyl)-2-hydroxypropionic acid typically involves the bromination of phenylacetic acid followed by a series of reactions to introduce the hydroxyl group and achieve the desired stereochemistry. One common method involves the use of bromine and a suitable catalyst to brominate phenylacetic acid, followed by hydrolysis and resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-3-(4-Bromophenyl)-2-hydroxypropionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Bromophenyl)-2-hydroxypropionic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Bromophenyl)-2-oxopropionic acid or 3-(4-Bromophenyl)-2-carboxypropionic acid.
Reduction: Formation of 3-phenyl-2-hydroxypropionic acid.
Substitution: Formation of 3-(4-aminophenyl)-2-hydroxypropionic acid or 3-(4-mercaptophenyl)-2-hydroxypropionic acid.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Enzyme Inhibition
Research has indicated that (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid acts as an inhibitor for several enzymes, notably CYP17A1, which plays a crucial role in steroid hormone synthesis. This inhibition could have implications for treating hormone-dependent cancers, although further studies are necessary to establish its efficacy and safety in clinical settings .
Chirality and Biological Activity
The chiral nature of this compound allows for distinct biological activities between its enantiomers. The (R) configuration may lead to different interactions with biological targets compared to its non-stereoisomeric counterpart, thus providing opportunities for the design of drugs with specific therapeutic profiles .
Anti-Inflammatory Potential
Studies suggest that (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid may exhibit anti-inflammatory properties. It has been investigated for its ability to modulate neurotransmitter systems and influence pathways related to pain perception and inflammation, positioning it as a candidate for therapeutic applications in pain management and neuroprotection .
Synthesis and Production
The synthesis of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid can be achieved through various methods, including selective bromination processes that yield high purity products. For instance, one method involves the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, which allows for the efficient production of the desired compound while minimizing the formation of isomers .
Case Studies and Research Findings
Several studies have explored the potential applications of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid:
- CYP17A1 Inhibition Study : A study highlighted the compound's potential as a CYP17A1 inhibitor, suggesting its use in developing therapies for hormone-related cancers. However, comprehensive clinical trials are needed to validate these findings.
- Anti-Inflammatory Activity : Research into its anti-inflammatory effects demonstrated that the compound could modulate pain pathways, indicating its potential utility in developing analgesics or anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of ®-3-(4-Bromophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its bromine atom can participate in halogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propionic acid
- 3-(4-Chlorophenyl)-2-hydroxypropionic acid
- 3-(4-Fluorophenyl)-2-hydroxypropionic acid
Uniqueness
®-3-(4-Bromophenyl)-2-hydroxypropionic acid is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid, a chiral compound with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The structure of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid features a bromophenyl group attached to a hydroxypropionic acid framework. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid exhibits several notable biological activities:
- Enzyme Inhibition : It has been studied for its ability to inhibit CYP17A1, an enzyme crucial for steroid hormone synthesis. This inhibition could have implications in treating hormone-dependent cancers.
- Anti-inflammatory Properties : The compound may act as an anti-inflammatory agent, influencing pathways related to pain perception and inflammation.
- Neurotransmitter Modulation : It has been suggested that (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid can modulate neurotransmitter systems, potentially benefiting therapeutic applications in pain management and neuroprotection.
The exact mechanism of action of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid is still under investigation. However, it is believed to interact with various biological targets, including:
- Receptors : It may bind to specific receptors involved in pain pathways.
- Enzymes : The compound's interactions with enzymes related to inflammation suggest that it could modulate their activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid, a comparison with structurally similar compounds is informative:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Bromophenyl)propanoic acid | Lacks hydroxyl group | More hydrophobic; different biological activity profile |
| (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid | Enantiomer; different stereochemistry | Potentially different pharmacological properties |
| 2-Amino-3-(4-bromophenyl)propanoic acid | Contains amino group | May exhibit different interactions in biological systems |
This table illustrates how the unique stereochemistry and functional groups of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid contribute to its distinct biological activities compared to its counterparts.
Case Studies and Research Findings
Several studies have explored the potential therapeutic applications of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid:
- CYP17A1 Inhibition Study : A study highlighted the compound's ability to inhibit CYP17A1, suggesting its potential for development as a treatment for hormone-sensitive cancers. Further research is necessary to confirm its efficacy and safety in clinical settings.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its effectiveness in modulating inflammatory pathways. This could position it as a candidate for chronic pain management therapies.
- Neuroprotective Potential : Research examining the modulation of neurotransmitter systems indicated that (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid might offer neuroprotective benefits, warranting further exploration in neurodegenerative disease contexts.
Q & A
Basic: What are the common synthetic routes for preparing (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid, and how can reaction conditions be optimized for higher enantiomeric purity?
The synthesis typically involves brominated aromatic precursors and hydroxypropionic acid derivatives. For example, a modified Friedel-Crafts alkylation or coupling reaction using 4-bromophenylpropionic acid intermediates can introduce the bromophenyl group . Enantiomeric purity is achieved via asymmetric catalysis or enzymatic resolution. Reaction optimization includes:
- Catalyst selection : Chiral catalysts (e.g., BINOL-derived systems) enhance stereoselectivity.
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce racemization .
- Reaction time : Shorter durations (e.g., 4 hours for propionic acid derivatives) minimize side reactions .
Basic: What analytical techniques are recommended for characterizing the structural integrity and purity of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid?
- Chromatography :
- Spectroscopy :
Advanced: How does the bromine atom at the para position influence the compound’s electronic properties and reactivity in catalytic applications?
The para-bromine exerts a strong electron-withdrawing effect via inductive withdrawal, stabilizing intermediates in nucleophilic substitutions or cross-coupling reactions. This enhances reactivity in:
- Suzuki-Miyaura couplings : Bromine acts as a directing group, facilitating palladium-catalyzed aryl bond formation .
- Electrophilic aromatic substitution : Deactivates the ring, favoring meta-substitution in further functionalization .
- Redox reactions : Bromine increases oxidative stability, critical for catalytic cycles in asymmetric synthesis .
Advanced: What strategies resolve racemic mixtures of 3-(4-Bromophenyl)-2-hydroxypropionic acid to obtain the (R)-enantiomer?
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify the (S)-enantiomer, leaving (R)-acid unreacted .
- Diastereomeric crystallization : React with chiral amines (e.g., cinchonidine) to form salts with differing solubility .
Basic: What are the key challenges in scaling up synthesis while maintaining stereochemical control?
- Racemization : Prolonged heating or acidic conditions promote epimerization. Mitigate via low-temperature reactions (e.g., <30°C) and neutral pH buffers .
- Catalyst loading : High catalyst costs in asymmetric synthesis. Optimize ligand-metal ratios (e.g., 1:1.2 Pd:BINAP) for efficiency .
- Purification : Chromatography is impractical at scale. Switch to crystallization or fractional distillation for enantiomer isolation .
Advanced: How can computational tools predict biological interactions, and what experimental validations are needed?
- DFT calculations : Model hydrogen bonding between the hydroxy group and target proteins (e.g., enzymes) .
- Molecular docking : Predict binding affinities to receptors using software like AutoDock Vina. Validate via:
Basic: What are common impurities in synthesis, and how are they quantified?
- Byproducts : Unreacted 4-bromophenylpropionic acid or racemic mixtures.
- Analysis :
Advanced: How does the 2-hydroxy group affect chelation compared to non-hydroxylated analogs?
The 2-hydroxy group enables bidentate coordination to metal ions (e.g., Cu, Fe), forming stable complexes. This contrasts with monodentate binding in propionic acid analogs. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
